Mitoglitazone

概述

准备方法

合成路线和反应条件

具体的合成路线和反应条件可能有所不同,但通常涉及使用试剂,如亚硫酰氯、氢氧化钠和各种有机溶剂 .

工业生产方法

米格列奈的工业生产可能涉及使用优化反应条件的大规模合成,以最大限度地提高产量和纯度。 这可能包括使用连续流动反应器和其他先进的制造技术,以确保产品质量的一致性 .

化学反应分析

反应类型

米格列奈可以发生各种化学反应,包括:

氧化: 该反应会导致米格列奈的氧化衍生物的形成。

还原: 还原反应可以将米格列奈转化为其还原形式。

常用试剂和条件

这些反应中使用的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂,以促进取代反应 .

主要产品

从这些反应中形成的主要产品取决于所使用的具体条件和试剂。 例如,氧化可以产生氧化衍生物,而取代反应可以产生各种官能化的米格列奈分子 .

科学研究应用

Scientific Research Applications

1. Diabetes Management

Mitoglitazone has been investigated for its efficacy in managing Type 2 Diabetes. Clinical trials have shown that it can significantly improve insulin sensitivity and glucose tolerance. However, some studies indicate that its development for diabetes treatment has been discontinued due to safety concerns and the emergence of alternative therapies .

2. Alzheimer's Disease

Research has explored the potential of this compound in treating Alzheimer's Disease. Initial findings suggest it may help restore insulin signaling pathways in neuronal cells, which could be beneficial given the association between insulin resistance and cognitive decline .

3. Cancer Treatment

this compound's ability to selectively target the MPC has led to investigations into its anti-cancer properties. Studies indicate that it may act as a multitargeted inhibitor against lung cancer and other malignancies by modulating metabolic pathways critical for cancer cell survival . For instance, it has shown promise in preclinical models of glioma, where it targets MPC2, potentially offering a new therapeutic avenue for this aggressive cancer type .

4. Cardiovascular Health

The compound is being studied for its role in cardiovascular diseases, particularly through its effects on mitochondrial function. Mitochondrial dysfunction is linked to various cardiometabolic diseases, and targeting mitochondrial pathways with this compound may provide therapeutic benefits .

Case Study 1: Type 2 Diabetes

In a controlled trial involving human islets, this compound was administered at varying concentrations (1-50 µM). Results indicated a significant decrease in mTOR phosphorylation, suggesting restored insulin signaling pathways .

Case Study 2: Lung Cancer

A study utilizing molecular docking techniques revealed that this compound acts as a multitargeted inhibitor against lung cancer proteins. Docking scores indicated strong binding affinity to critical survival proteins associated with cancer cell metabolism .

Case Study 3: Alzheimer's Disease

In vitro studies demonstrated that this compound could activate AMPK while downregulating mTOR in neuronal cells, hinting at potential cognitive protective effects .

Data Summary Table

| Application Area | Mechanism of Action | Key Findings | Current Status |

|---|---|---|---|

| Type 2 Diabetes | Modulates MPC | Improves insulin sensitivity | Discontinued for diabetes |

| Alzheimer's Disease | Restores insulin signaling | Activates AMPK; downregulates mTOR | Under investigation |

| Lung Cancer | Multitargeted inhibition | Effective against survival proteins | Preclinical studies ongoing |

| Cardiovascular Health | Enhances mitochondrial function | Promotes ATP production; supports mitophagy | Research ongoing |

作用机制

相似化合物的比较

类似化合物

吡格列酮: 另一种用于治疗2型糖尿病的噻唑烷二酮.

罗格列酮: 类似于吡格列酮,用于糖尿病管理.

曲格列酮: 一种较旧的噻唑烷二酮,具有类似的作用机制.

米格列奈的独特性

米格列奈在噻唑烷二酮中是独特的,因为它专门靶向线粒体丙酮酸载体,并且不激活PPARγ . 这使其成为一个很有希望的候选者,可以减少与其他噻唑烷二酮相关的副作用,同时保持治疗效果 .

生物活性

Mitoglitazone, also known as MSDC-0160, is a novel thiazolidinedione (TZD) that has garnered attention for its unique mechanism of action and potential therapeutic applications in metabolic disorders and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, including its effects on mitochondrial function, insulin sensitivity, and its role in various clinical studies.

This compound primarily acts as an inhibitor of the mitochondrial pyruvate carrier (MPC), which is crucial for the transport of pyruvate into mitochondria where it is converted to acetyl-CoA. This process is vital for energy metabolism and is linked to several metabolic pathways, including gluconeogenesis and fatty acid metabolism. Unlike traditional TZDs that exert their effects through peroxisome proliferator-activated receptor gamma (PPARγ), this compound has a reduced affinity for PPARγ and focuses more on modulating mitochondrial function .

Inhibition of Mitochondrial Pyruvate Carrier

This compound has been shown to inhibit the human MPC with an IC50 value in the low micromolar range (approximately 2.7 µM), indicating its potential as a therapeutic agent for conditions like non-alcoholic steatohepatitis (NASH) and type 2 diabetes . The binding characteristics of this compound suggest that it alters mitochondrial metabolism, leading to improved insulin sensitivity and reduced hepatic fat accumulation .

Effects on Insulin Sensitivity

Clinical studies have demonstrated that this compound improves insulin sensitivity in patients with metabolic syndrome. For instance, a study reported significant reductions in fasting insulin levels and improvements in glucose tolerance tests among participants treated with this compound compared to placebo . This effect is particularly beneficial for individuals with insulin resistance, a common feature in type 2 diabetes.

Clinical Applications and Case Studies

This compound is currently under investigation for various clinical applications, including:

- Non-Alcoholic Steatohepatitis (NASH): Clinical trials are exploring its efficacy in reducing liver fat content and improving liver function markers.

- Alzheimer's Disease: Preliminary studies suggest that this compound may enhance brain glucose metabolism, potentially offering neuroprotective benefits .

Case Study: Troglitazone Comparison

A notable case study examined the adverse effects associated with troglitazone, a TZD previously used for diabetes management that was withdrawn due to liver toxicity. In contrast, this compound appears to have a safer profile with fewer hepatotoxic risks . The comparison highlights the importance of developing TZDs that minimize side effects while maintaining therapeutic efficacy.

Research Findings

Recent research has focused on the structural activity relationship (SAR) of thiazolidinediones, revealing that modifications to the chemical structure can significantly enhance biological activity. For example, compounds similar to this compound have shown improved potency against insulin resistance models in animal studies .

Summary Table of Biological Activities

属性

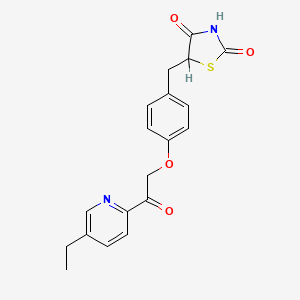

IUPAC Name |

5-[[4-[2-(5-ethylpyridin-2-yl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,17H,2,9,11H2,1H3,(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNJSRAGRIZIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317736 | |

| Record name | Mitoglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146062-49-9 | |

| Record name | Mitoglitazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146062-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitoglitazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitoglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11721 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mitoglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MITOGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29I7RP18RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Mitoglitazone differ from other Thiazolidinediones (TZDs) in targeting cancer cells?

A: While traditional TZDs like Rosiglitazone act by targeting the peroxisome proliferator-activated receptor gamma (PPARγ), this compound demonstrates a unique mechanism. Research suggests that this compound exhibits potent anti-cancer activity by specifically targeting the mitochondrial pyruvate carrier 2 (MPC2) []. This selectivity for MPC2 over PPARγ distinguishes it from other TZDs and positions it as a potential therapeutic agent for cancers like malignant glioma, where MPC2 is overexpressed [].

Q2: What evidence supports the potential of this compound as an anti-cancer agent specifically in glioma?

A: Studies demonstrate that glioma cells, characterized by low MPC1 and high MPC2 expression, exhibit significant sensitivity to this compound []. This sensitivity, not observed with the MPC heterotypic oligomer inhibitor UK-5099, further strengthens the hypothesis that this compound acts by targeting MPC2 homo-oligomers in glioma []. Additionally, research utilizing Mpc1-/- murine glial cells shows that their growth arrest can be fully rescued by glutamate supplementation, highlighting the importance of the brain's microenvironment in glioma development and the potential for this compound to disrupt this metabolic reliance [].

Q3: What are the limitations of current research on this compound and what are future research directions?

A: While initial findings on this compound's action mechanism and efficacy in glioma models are promising, further research is crucial. Currently, in vivo studies utilizing RCAS/tva Mpc1fl/fl mouse models are underway to validate these findings in a more clinically relevant setting []. Further investigation is needed to comprehensively evaluate this compound's safety profile, pharmacokinetics, and long-term efficacy in preclinical models before progressing to clinical trials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。